molecular formula C12H10N2O3 B8518179 2-Methoxy-6-(pyrimidin-2-yl)benzoic acid

2-Methoxy-6-(pyrimidin-2-yl)benzoic acid

Cat. No.: B8518179
M. Wt: 230.22 g/mol
InChI Key: XEOMLIWDLNNEIR-UHFFFAOYSA-N
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Description

2-Methoxy-6-(pyrimidin-2-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a pyrimidinyl substituent at the 6-position of the aromatic ring. Pyrimidine, a six-membered heterocycle with two nitrogen atoms, confers unique electronic and steric properties to the compound, making it valuable in medicinal chemistry and agrochemical research. Its synthesis often involves coupling reactions between pyrimidine precursors and substituted benzoic acids. For instance, substituted 2-(pyrimidin-2-yl)-benzoic acids can be synthesized using 2-carbamimidoylbenzoic acid as a precursor under optimized conditions .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-methoxy-6-pyrimidin-2-ylbenzoic acid

InChI

InChI=1S/C12H10N2O3/c1-17-9-5-2-4-8(10(9)12(15)16)11-13-6-3-7-14-11/h2-7H,1H3,(H,15,16)

InChI Key

XEOMLIWDLNNEIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C2=NC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Methoxy-6-(pyrimidin-2-yl)benzoic Acid

Compound Name Substituent at 6-Position Key Properties/Applications Reference
2-Methoxy-6-(4-methoxyphenyl)benzoic acid 4-Methoxyphenyl Intermediate in ruthenium-catalyzed C–H arylation reactions
2-Methoxy-6-(trifluoromethyl)benzoic acid Trifluoromethyl Melting point: 131–134°C; high purity (97%)
2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester Pyrimidin-5-yl-vinyl Discontinued commercial product
2-[[[[(4-Methoxy-6-methylthio-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester Sulfonylurea-pyrimidinyl Herbicidal activity (30–45 g a.i./ha)
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester Naphthalen-1-ylmethoxymethyl Synthetic intermediate

Key Observations :

  • Pyrimidine vs. Phenyl Groups : Replacing pyrimidinyl with 4-methoxyphenyl (as in 3ba) reduces heterocyclic interactions but maintains utility in catalytic reactions .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 2-Methoxy-6-(trifluoromethyl)benzoic acid increases hydrophobicity and thermal stability (melting point >130°C) compared to pyrimidinyl derivatives .
  • Positional Effects : Substituent position (ortho, meta, para) significantly impacts bioactivity. For example, sulfonylurea herbicides with pyrimidinyl groups at the 2-position exhibit higher herbicidal efficacy due to optimized binding to acetolactate synthase .

Table 2: Functional Comparison of Select Derivatives

Property 2-Methoxy-6-(pyrimidin-2-yl)benzoic Acid 2-Methoxy-6-(trifluoromethyl)benzoic Acid Sulfonylurea Herbicide
Bioactivity Potential enzyme inhibition (hypothetical) Limited bioactivity data Herbicidal (dicot/monocot control)
Thermal Stability Not reported High (m.p. 131–134°C) Stable under field conditions
Synthetic Complexity Moderate (requires heterocyclic coupling) Low (direct substitution) High (multi-step synthesis)

Biosensor Recognition : Benzoic acid derivatives with para-substituted pyrimidinyl groups may exhibit stronger binding to biosensors like sBAD in yeast, which favors para > ortho > meta substituents .

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